MMG-0358

描述

Structure

2D Structure

3D Structure

属性

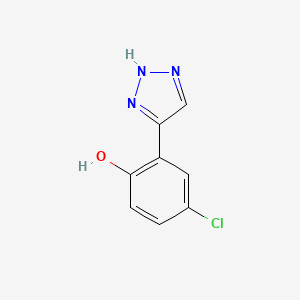

IUPAC Name |

4-chloro-2-(2H-triazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDFMTBYKCBTSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MMG-0358: A Deep Dive into the Mechanism of Action of a Potent IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMG-0358 is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 has emerged as a significant therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment.[3][4][5] Overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic reprogramming inhibits the proliferation and function of effector T cells and promotes the activity of regulatory T cells, thereby allowing cancer cells to evade immune surveillance. This compound, a 4-aryl-1,2,3-triazole derivative, was rationally designed to inhibit IDO1 and restore anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, molecular interactions with the IDO1 active site, and the broader context of its impact on the kynurenine pathway.

Core Mechanism of Action: Inhibition of IDO1

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan to N-formylkynurenine. This compound acts as a reversible, non-competitive inhibitor with respect to tryptophan. The 1,2,3-triazole scaffold of this compound is a key feature, providing a more specific interaction with the heme iron in the IDO1 active site compared to other azole-based inhibitors.

Quantitative Inhibitory Activity

The potency of this compound has been evaluated in both enzymatic and cellular assays, demonstrating nanomolar efficacy. The inhibitory concentrations (IC50) are summarized in the table below.

| Assay Type | Target | Species | IC50 (nM) | Reference |

| Enzymatic | IDO1 | Human | 330 (at pH 6.5) | |

| Enzymatic | IDO1 | Human | 71 (at pH 7.4) | |

| Cellular | IDO1 | Human | 80 | |

| Cellular | IDO1 | Mouse | 2 |

This compound also exhibits high selectivity for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO), with IC50 values greater than 100 µM for both human and mouse TDO.

Molecular Interactions with the IDO1 Active Site

The precise binding mode of this compound within the catalytic pocket of IDO1 has been elucidated through X-ray crystallography. The 1,2,3-triazole ring of this compound directly coordinates with the heme iron, a critical interaction for potent inhibition. The aryl substituent of the triazole ring forms favorable interactions with hydrophobic residues within the active site, further stabilizing the inhibitor-enzyme complex.

The Kynurenine Pathway and the Impact of IDO1 Inhibition

The inhibition of IDO1 by this compound has significant downstream consequences on the kynurenine pathway and the tumor microenvironment. By blocking the conversion of tryptophan to kynurenine, this compound is expected to:

-

Restore Tryptophan Levels: Preventing the depletion of tryptophan in the tumor microenvironment, thereby alleviating a key mechanism of T cell suppression.

-

Reduce Kynurenine Production: Lowering the concentration of immunosuppressive kynurenine metabolites. These metabolites are known to induce T cell apoptosis and promote the differentiation of regulatory T cells.

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for this compound.

Experimental Protocols

Recombinant Human IDO1 Enzymatic Assay

This assay is designed to determine the in vitro inhibitory activity of compounds against purified recombinant human IDO1.

-

Enzyme Preparation: Recombinant human IDO1 is expressed in E. coli and purified to homogeneity. The enzyme concentration is determined using a standard protein assay.

-

Reaction Mixture: The standard reaction mixture contains L-tryptophan, methylene blue, ascorbic acid, and catalase in a phosphate buffer (pH 6.5 or 7.4).

-

Inhibitor Addition: this compound or other test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the IDO1 enzyme. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is terminated by the addition of trichloroacetic acid. The production of kynurenine is measured by a colorimetric assay after reaction with Ehrlich's reagent, with absorbance read at 480 nm.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

-

Cell Culture: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or IFN-γ-treated HEK293 cells, is used. Cells are seeded in 96-well plates and allowed to adhere overnight.

-

IDO1 Induction: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of IDO1.

-

Compound Treatment: Following IFN-γ stimulation, the culture medium is replaced with fresh medium containing L-tryptophan and varying concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for tryptophan metabolism.

-

Kynurenine Measurement: A sample of the cell culture supernatant is collected, and the concentration of kynurenine is determined using the same colorimetric method as in the enzymatic assay.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of IDO1 with a clear mechanism of action. Its ability to reverse the immunosuppressive effects of the kynurenine pathway makes it a compelling candidate for cancer immunotherapy. The failure of the first-generation IDO1 inhibitor, epacadostat, in late-stage clinical trials has highlighted the need for a deeper understanding of the complexities of IDO1 biology and the appropriate clinical settings for its inhibition. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to IDO1 inhibition and exploring rational combination therapies that can overcome potential resistance mechanisms. The detailed mechanistic understanding of compounds like this compound will be crucial in guiding the next generation of IDO1-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

MMG-0358: A Technical Guide to its Function as a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMG-0358 is a rationally designed small molecule of the 4-aryl-1,2,3-triazole class that has emerged as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[3] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor escape from the host immune system.[3] this compound, by inhibiting IDO1, restores T-cell function and enhances anti-tumor immunity, making it a compound of significant interest in the field of cancer immunotherapy. This guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound functions as a highly selective inhibitor of the IDO1 enzyme. It is classified as a Type III inhibitor, indicating that it acts as a noncompetitive inhibitor with respect to the substrate, L-tryptophan. The primary mechanism of action involves direct binding to the ferric heme iron within the active site of the IDO1 enzyme. This interaction is crucial for its inhibitory activity. The X-ray crystal structure of this compound in complex with IDO1 (PDB ID: 6r63) confirms this binding mode, showing a direct bond between a nitrogen atom of the triazole ring and the heme iron. This binding prevents the catalytic conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.

Signaling Pathway

The inhibition of IDO1 by this compound directly impacts the kynurenine signaling pathway. In a tumor microenvironment, cancer cells often overexpress IDO1. This leads to increased tryptophan catabolism, resulting in two key immunosuppressive effects: the depletion of local tryptophan concentrations, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs). By blocking IDO1, this compound prevents these events, thereby restoring the anti-tumor activity of T-cells.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key IC50 values, demonstrating its high potency and selectivity.

| Assay Type | Target | Species | IC50 Value | Reference |

| Enzymatic Assay | IDO1 | Human | 330 nM | |

| Cell-based Assay | IDO1 | Human | 80 nM | |

| Cell-based Assay | IDO1 | Mouse | 2 nM | |

| Enzymatic Assay | TDO | Human | >100 µM | |

| Enzymatic Assay | TDO | Mouse | >100 µM |

Table 1: Inhibitory Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the enzymatic activity of purified recombinant IDO1 and the inhibitory effect of this compound by quantifying the production of kynurenine.

Materials:

-

Purified recombinant human IDO1 enzyme

-

This compound

-

L-Tryptophan

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (Ehrlich's reagent)

-

96-well microplate

Protocol:

-

Prepare the reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add the IDO1 enzyme to the wells of a 96-well plate containing the reaction buffer.

-

Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 30% (w/v) TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new 96-well plate.

-

Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid to each well.

-

After a 10-minute incubation at room temperature, measure the absorbance at 480-492 nm using a microplate reader.

-

Calculate the concentration of kynurenine produced from a standard curve and determine the IC50 value for this compound.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. IDO1 expression is induced in a human cell line, and the production of kynurenine in the cell culture medium is quantified.

Materials:

-

HeLa or SK-OV-3 human cancer cell line

-

Cell culture medium (e.g., DMEM or RPMI) with fetal bovine serum (FBS)

-

Human interferon-gamma (IFN-γ)

-

This compound

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (Ehrlich's reagent)

-

96-well cell culture plates

Protocol:

-

Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.

-

The next day, add human IFN-γ to the cell culture medium at a final concentration of 10-100 ng/mL to induce IDO1 expression.

-

Simultaneously, add varying concentrations of this compound (or vehicle control) to the wells.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

To 100-140 µL of supernatant, add 10 µL of 6.1 N TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples to remove any precipitate.

-

Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of freshly prepared 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.

-

After a 10-minute incubation at room temperature, measure the absorbance at 480-492 nm.

-

Determine the concentration of kynurenine from a standard curve and calculate the EC50 value for this compound.

X-ray Crystallography

The three-dimensional structure of this compound in complex with human IDO1 has been determined by X-ray diffraction. The details of this structure are available in the Protein Data Bank (PDB) under the accession code 6r63 .

Experimental Summary (as per PDB entry 6r63):

-

Method: X-ray Diffraction

-

Resolution: 2.89 Å

-

Expression System for IDO1: Escherichia coli BL21(DE3)

-

Crystallization: The specific crystallization conditions for the IDO1-MMG-0358 complex involved co-crystallization or soaking of pre-formed IDO1 crystals with the inhibitor. While the exact precipitant and buffer conditions are detailed in the primary publication, a general approach for IDO1 crystallization often involves vapor diffusion in sitting or hanging drops with precipitants like PEG 3350.

For researchers aiming to reproduce these results, it is recommended to consult the primary publication associated with PDB entry 6r63 for the precise crystallization and data collection parameters.

Conclusion

This compound is a potent and selective inhibitor of IDO1 with a well-defined mechanism of action. Its ability to block the immunosuppressive kynurenine pathway makes it a valuable tool for research in cancer immunology and a promising candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for the in vitro and cellular characterization of this compound and other potential IDO1 inhibitors.

References

MMG-0358: A Potent and Selective IDO1 Inhibitor for Immunotherapy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator. Its expression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines. This metabolic reprogramming suppresses the proliferation and effector function of T cells, thereby enabling tumors to evade immune surveillance. Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising strategy in cancer immunotherapy.

MMG-0358 is a potent and selective inhibitor of IDO1, developed through a rational, structure-based drug design approach.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, selectivity, and the experimental protocols used for its characterization.

Core Data Summary

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays against human and murine IDO1. The compound demonstrates high potency, particularly in cellular environments, and excellent selectivity over the related enzyme, tryptophan 2,3-dioxygenase (TDO).

| Assay Type | Target | Condition | IC50 (nM) | Selectivity (vs. TDO) |

| Enzymatic Assay | Human IDO1 | pH 6.5 | 330 | >300-fold |

| Enzymatic Assay | Human IDO1 | pH 7.4 | 71 | >1400-fold |

| Cellular Assay | Human IDO1 | - | 80 | >1250-fold |

| Cellular Assay | Murine IDO1 | - | 2 | >50000-fold |

Table 1: Summary of this compound Inhibitory Potency and Selectivity. Data compiled from vendor information and primary literature.[2] Selectivity is calculated as IC50 (TDO) / IC50 (IDO1), with TDO IC50 values reported as >100 µM.

Mechanism of Action

This compound is a competitive inhibitor with respect to the substrate, tryptophan.[1] It contains a 1,2,3-triazole moiety that directly coordinates with the heme iron in the active site of the IDO1 enzyme. This interaction prevents the binding of tryptophan, thereby blocking its catabolism to N-formylkynurenine. The high selectivity of this compound for IDO1 over TDO is attributed to specific interactions within the active site that are not conserved between the two enzymes.[1]

The crystal structure of human IDO1 in complex with this compound (PDB ID: 6R63) provides detailed insights into its binding mode. The triazole ring of this compound occupies the tryptophan binding pocket and directly interacts with the heme iron. Additional hydrophobic and hydrogen bonding interactions with key residues in the active site contribute to its high affinity and inhibitory potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Recombinant IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.

Workflow:

Materials and Reagents:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan

-

Potassium phosphate buffer

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

This compound

-

96-well plates

-

Incubator

-

Plate reader or HPLC system

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase in a 96-well plate.

-

Add serial dilutions of this compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) for determining maximal enzyme activity and wells with a known potent inhibitor as a positive control.

-

Initiate the enzymatic reaction by adding a solution of recombinant human IDO1.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a solution of trichloroacetic acid.

-

Incubate the plate at 50°C for 30 minutes to facilitate the hydrolysis of N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for kynurenine (e.g., 321 nm) or analyze by HPLC.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular IDO1 Inhibition Assay

This assay evaluates the ability of this compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of its potency.

Workflow:

Materials and Reagents:

-

IDO1-expressing cell line (e.g., human HeLa or murine P815 cells)

-

Cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

This compound

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) or HPLC system

-

Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

CO2 incubator

-

Plate reader

Procedure:

-

Seed an appropriate IDO1-expressing cell line in 96-well plates.

-

Induce IDO1 expression by treating the cells with IFN-γ for a specified duration (e.g., 24 hours).

-

Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound.

-

Incubate the cells for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

To measure kynurenine, add TCA to the supernatant, incubate at 50°C for 30 minutes, and then centrifuge to remove precipitated proteins.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent. After a short incubation at room temperature, measure the absorbance at approximately 490 nm. Alternatively, analyze the supernatant for kynurenine content by HPLC.

-

In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using a standard viability assay to ensure that the observed reduction in kynurenine is not due to cell death.

-

Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the IC50 value.

Preclinical Development and Future Directions

Logical Relationship for Preclinical Evaluation:

Future research on this compound would likely focus on:

-

Pharmacokinetic profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties in animal models to establish a suitable dosing regimen.

-

Pharmacodynamic studies: Assessing its ability to modulate the kynurenine to tryptophan ratio in vivo as a measure of target engagement.

-

In vivo efficacy: Evaluating its anti-tumor activity as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, in syngeneic mouse tumor models.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1. Its high cellular potency and selectivity make it a valuable research tool for investigating the role of the IDO1 pathway in various disease models, particularly in the context of cancer immunology. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize and further explore the therapeutic potential of this promising compound. Further preclinical development will be necessary to ascertain its potential as a clinical candidate for cancer immunotherapy.

References

The Discovery and Development of MMG-0358: A Potent and Selective IDO1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MMG-0358 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism that plays a crucial role in immune evasion in cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound. While detailed in vivo pharmacokinetic and toxicology data, as well as clinical development information, are not extensively available in the public domain, this document consolidates the existing knowledge on its discovery and in vitro activity, and discusses the broader context of IDO1 inhibitor development.

Introduction to IDO1 and Its Role in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and effector function of T-cells and promoting the generation of regulatory T-cells.[2] Consequently, IDO1 has emerged as a high-priority target for cancer immunotherapy, with the aim of restoring anti-tumor immune responses.

Discovery of this compound

This compound was discovered through a rational, structure-based drug design approach, starting from a previously identified IDO1 inhibitor scaffold, 4-phenyl-1,2,3-triazole.[3][4] Computational modeling and structure-activity relationship (SAR) studies were employed to optimize the initial scaffold, leading to the design of more potent ligands.[3] This effort culminated in the identification of this compound, a 4-aryl-1,2,3-triazole derivative with the chemical name 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol.

Mechanism of Action

This compound functions as a potent inhibitor of IDO1 by directly binding to the heme iron within the enzyme's active site. The 1,2,3-triazole moiety is crucial for this interaction, acting as a heme-binding scaffold. The high inhibitory activity of this compound is further attributed to specific interactions with amino acid residues in the active site, as confirmed by X-ray crystallography (PDB ID: 6r63).

Signaling Pathway of IDO1-mediated Immune Suppression

References

- 1. caymanchem.com [caymanchem.com]

- 2. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Role of MMG-0358 in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMG-0358 is a potent and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is a key mechanism of immune suppression in various pathological conditions, including cancer. By inhibiting IDO1, this compound has the potential to restore anti-tumor immunity by preventing the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction to Tryptophan Metabolism and IDO1

Tryptophan is an essential amino acid that is metabolized through two primary pathways: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which is responsible for the catabolism of the majority of dietary tryptophan. The kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).

IDO1 is an intracellular, heme-containing enzyme that is not typically expressed at high levels in healthy tissues but is upregulated in response to inflammatory stimuli, particularly interferon-gamma (IFN-γ). In the context of cancer, IDO1 is often overexpressed by tumor cells and antigen-presenting cells within the tumor microenvironment. This heightened IDO1 activity leads to the depletion of local tryptophan concentrations and the accumulation of kynurenine and its downstream metabolites. This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T cell proliferation and function and the promotion of regulatory T cell (Treg) differentiation and activity. Consequently, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.

This compound: A Potent and Selective IDO1 Inhibitor

This compound is a rationally designed, 4-aryl-1,2,3-triazole-based inhibitor of IDO1.[1] Its mechanism of action involves the direct coordination of one of the nitrogen atoms of the triazole ring to the heme iron within the active site of the IDO1 enzyme. This binding prevents the interaction of the natural substrate, tryptophan, with the enzyme, thereby inhibiting its catalytic activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Enzyme | Assay Type | Value | Reference |

| IC50 | Human IDO1 | Enzymatic (pH 6.5) | 330 nM | [1] |

| IC50 | Human IDO1 | Enzymatic (pH 7.4) | 71 nM | [1] |

| IC50 | Human IDO1 | Cellular | 80 nM | [1] |

| IC50 | Mouse IDO1 | Cellular | 2 nM | [1] |

| IC50 | Human TDO | Enzymatic | >100 µM | |

| IC50 | Mouse TDO | Enzymatic | >100 µM |

Table 1: In Vitro Inhibitory Activity of this compound against IDO1 and TDO.

Signaling Pathways and Experimental Workflows

Tryptophan Metabolism via the Kynurenine Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway of tryptophan metabolism.

Caption: Tryptophan catabolism by IDO1 and its inhibition by this compound.

Experimental Workflow for IDO1 Inhibition Assays

The general workflow for assessing the inhibitory activity of compounds like this compound against IDO1 is depicted below.

Caption: General workflows for enzymatic and cellular IDO1 inhibition assays.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Recombinant Human IDO1 Enzymatic Assay

This protocol is adapted from the methods described in the primary literature for the characterization of IDO1 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against purified recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan

-

This compound

-

Potassium phosphate buffer (50 mM, pH 6.5 or 7.4)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM potassium phosphate, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add 50 µL of the reaction buffer to each well of a 96-well plate.

-

Add 2 µL of this compound at various concentrations (typically in DMSO) to the appropriate wells. Include a vehicle control (DMSO alone).

-

Add 20 µL of recombinant human IDO1 enzyme (final concentration ~50 nM) to each well and incubate for 10 minutes at 25°C.

-

Initiate the enzymatic reaction by adding 30 µL of L-Tryptophan solution (final concentration ~200 µM).

-

Incubate the plate at 37°C for 15-60 minutes.

-

Stop the reaction by adding 30 µL of 30% (w/v) TCA.

-

Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and measure the kynurenine concentration. This can be done by measuring absorbance at 321 nm or by a colorimetric method involving the addition of p-dimethylaminobenzaldehyde and measuring absorbance at 480 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular IDO1 Inhibition Assay

This protocol outlines a general method for assessing the ability of this compound to inhibit IDO1 activity in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting IFN-γ-induced IDO1 activity.

Materials:

-

Human cell line known to express IDO1 upon stimulation (e.g., HeLa, HEK293, or various tumor cell lines)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IFN-γ

-

This compound

-

96-well cell culture plate

-

LC-MS/MS or HPLC system for kynurenine quantification

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for 24-72 hours.

-

Collect the cell culture supernatant.

-

Analyze the concentration of kynurenine in the supernatant using a validated analytical method such as HPLC-MS/MS.

-

Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the IC50 value.

Preclinical and Clinical Status

To date, there is no publicly available information on the in vivo efficacy, pharmacokinetics, or clinical development of this compound. The research on this compound appears to be primarily in the preclinical discovery and validation stage.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1 with demonstrated activity in both enzymatic and cellular assays. Its high potency, particularly against the mouse enzyme, and its selectivity over TDO make it a valuable tool for preclinical research into the role of the kynurenine pathway in disease. The detailed experimental protocols provided herein should enable researchers to further investigate the therapeutic potential of this compound and other IDO1 inhibitors. The lack of available in vivo data highlights an area for future investigation to determine if the promising in vitro profile of this compound translates to a favorable in vivo pharmacological effect.

References

The Potent and Selective IDO1 Inhibitor, MMG-0358: A Technical Overview of its Interaction with the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, a metabolic route for tryptophan degradation with profound implications in immune regulation and disease pathogenesis. Upregulation of IDO1 is a key mechanism of immune evasion in cancer and is implicated in various other pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of MMG-0358, a potent and selective inhibitor of IDO1. We will delve into the quantitative data defining its inhibitory activity, detail the experimental protocols for assessing its efficacy, and visualize its mechanism of action within the broader context of the kynurenine pathway.

Introduction to the Kynurenine Pathway and IDO1

The kynurenine pathway is the primary route for the catabolism of the essential amino acid L-tryptophan, accounting for approximately 95% of its degradation.[1] This pathway is not merely a waste-disposal system but a crucial signaling cascade that produces a range of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which have diverse physiological and pathological roles.[2][3] The first and rate-limiting step of this pathway is catalyzed by two different enzymes: tryptophan 2,3-dioxygenase (TDO), primarily found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed in various tissues and cell types.[4]

IDO1, an isoform of IDO, is of particular interest in immunology and oncology.[5] Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). By depleting local tryptophan concentrations and producing immunosuppressive kynurenine metabolites, IDO1 creates a tolerogenic microenvironment. This mechanism is exploited by tumors to evade immune surveillance and is also implicated in chronic infections, neurodegenerative disorders, and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting IDO1 has been a major focus of drug discovery efforts.

This compound: A Potent and Selective IDO1 Inhibitor

This compound is a rationally designed small molecule inhibitor that targets IDO1 with high potency and selectivity. It belongs to the 4-aryl-1,2,3-triazole class of compounds.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays, demonstrating its efficacy against both human and murine IDO1. The following tables summarize the key quantitative data.

| Target | Assay Type | pH | IC50 (nM) | Reference |

| Human IDO1 (hIDO1) | Enzymatic | 6.5 | 330 | |

| Human IDO1 (hIDO1) | Enzymatic | 7.4 | 71 | |

| Human IDO1 (hIDO1) | Cellular | - | 80 | |

| Mouse IDO1 (mIDO1) | Cellular | - | 2 |

Table 1: Inhibitory Potency (IC50) of this compound against IDO1.

| Enzyme | Species | IC50 (µM) | Reference |

| Tryptophan 2,3-dioxygenase (TDO) | Human | >100 | |

| Tryptophan 2,3-dioxygenase (TDO) | Mouse | >100 |

Table 2: Selectivity of this compound for IDO1 over TDO.

Experimental Protocols

The characterization of IDO1 inhibitors like this compound relies on robust in vitro and cell-based assays. Below are detailed methodologies for these key experiments.

In Vitro IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Principle: The assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, or its hydrolyzed product, kynurenine.

Materials:

-

Recombinant human IDO1 (hIDO1)

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (pH 6.5 or 7.4)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

96-well microplate

-

Plate reader for absorbance or fluorescence detection

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

-

Add the recombinant hIDO1 enzyme to each well and incubate for a short period.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding TCA.

-

To hydrolyze N-formylkynurenine to kynurenine, incubate the plate at 50°C for 30 minutes.

-

Centrifuge the plate to pellet any precipitated protein.

-

Measure the amount of kynurenine in the supernatant. This can be done by:

-

Spectrophotometry: Reacting the kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured at 480 nm.

-

HPLC: Separating and quantifying kynurenine using a reverse-phase column.

-

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Principle: IDO1 expression is induced in a suitable cell line using IFN-γ. The activity of the enzyme is then measured by the accumulation of kynurenine in the cell culture medium.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

-

Cell culture medium and supplements

-

Recombinant human IFN-γ

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

p-dimethylaminobenzaldehyde (Ehrlich's reagent)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

-

Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of the test compound. Include vehicle and positive controls.

-

Incubate the cells for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.

-

Centrifuge the samples to remove precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the IC50 value as described for the enzymatic assay. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to rule out cytotoxicity of the test compound.

Visualizing the Mechanism of Action

The Kynurenine Pathway and this compound's Point of Intervention

Caption: The Kynurenine Pathway and the inhibitory action of this compound on IDO1.

Experimental Workflow for a Cell-Based IDO1 Assay

Caption: Workflow for a typical cell-based IDO1 inhibition assay.

Logical Relationship of this compound's Mechanism of Action

Caption: The logical cascade of this compound's mechanism of action.

Conclusion

This compound is a highly potent and selective inhibitor of IDO1, a key immunoregulatory enzyme. The quantitative data from both enzymatic and cellular assays underscore its efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other IDO1 inhibitors. The visualization of its mechanism within the kynurenine pathway highlights its potential to reverse the immunosuppressive tumor microenvironment, making it a promising candidate for further development in cancer immunotherapy and other diseases driven by pathological tryptophan metabolism.

References

MMG-0358: A Technical Overview of Preclinical In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMG-0358 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a well-documented therapeutic target in oncology, implicated in mediating immune suppression within the tumor microenvironment. This document provides a detailed technical guide to the preclinical in vitro data available for this compound, summarizing its inhibitory activity and mechanism of action. It is important to note that, based on publicly available information, comprehensive in vivo preclinical data, including pharmacokinetics, pharmacodynamics, efficacy in animal models, and toxicology studies for this compound, have not been published.

Core Compound Details

| Property | Value |

| Chemical Name | 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol |

| Molecular Formula | C₈H₆ClN₃O |

| CAS Number | 1378976-02-3 |

In Vitro Inhibitory Activity

This compound has demonstrated potent and selective inhibition of both human and murine IDO1 in enzymatic and cellular assays. The following table summarizes the key quantitative data regarding its in vitro potency.

| Assay Type | Target | IC₅₀ (nM) |

| Cellular | Mouse IDO1 | 2 |

| Cellular | Human IDO1 | 80 |

| Enzymatic (pH 6.5) | Human IDO1 | 330 |

Data sourced from Röhrig, U.F., et al. (2012) and subsequent publications.[1]

Selectivity Profile

This compound exhibits high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO), which also catabolizes tryptophan.

| Enzyme | IC₅₀ (µM) |

| Mouse TDO | >100 |

| Human TDO | >100 |

Mechanism of Action

This compound acts as a direct inhibitor of the IDO1 enzyme. Structural studies have revealed that the 1,2,3-triazole moiety of this compound coordinates with the heme iron within the active site of IDO1. This interaction prevents the binding of the natural substrate, L-tryptophan, thereby inhibiting the catalytic activity of the enzyme.

Below is a diagram illustrating the signaling pathway in which IDO1 is the rate-limiting enzyme.

Caption: The IDO1 enzyme metabolizes tryptophan into kynurenine, leading to T cell suppression. This compound inhibits IDO1.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments involving this compound are not fully available in the public domain, the general methodologies for assessing IDO1 inhibition are well-established.

General Enzymatic Assay Protocol

The inhibitory activity of compounds against purified recombinant IDO1 is typically determined using a spectrophotometric assay.

-

Enzyme Preparation: Recombinant human IDO1 is purified and prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).

-

Reaction Mixture: The standard reaction mixture includes L-tryptophan as the substrate, ascorbic acid and methylene blue as cofactors, and catalase.

-

Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the IDO1 enzyme and incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Measurement: The reaction is stopped, and the product, kynurenine, is measured by its absorbance at a specific wavelength (e.g., 321 nm).

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: A typical workflow for an in vitro enzymatic assay to determine the IC₅₀ of an IDO1 inhibitor.

General Cellular Assay Protocol

Cellular assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context.

-

Cell Culture: A suitable cell line that expresses IDO1 upon stimulation (e.g., HeLa cells or HEK293 cells transfected with human or mouse IDO1) is cultured.

-

IDO1 Induction: IDO1 expression is induced by treating the cells with an appropriate stimulus, typically interferon-gamma (IFN-γ).

-

Inhibitor Treatment: The cells are then treated with varying concentrations of the test compound (this compound) in the presence of L-tryptophan.

-

Incubation: The cells are incubated for a set period to allow for tryptophan metabolism.

-

Sample Collection and Analysis: The cell culture supernatant is collected, and the concentration of kynurenine is determined, usually by high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

Data Analysis: The IC₅₀ value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in kynurenine production.

Caption: A general workflow for a cellular assay to evaluate the potency of an IDO1 inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective in vitro inhibitor of the IDO1 enzyme. Its mechanism of action through direct binding to the heme iron is supported by structural data. The provided data and general experimental workflows offer a solid foundation for understanding its in vitro profile. However, the lack of publicly available in vivo preclinical data, including pharmacokinetics, pharmacodynamics, efficacy, and safety studies, is a significant gap in its developmental profile. Further research and publication in these areas would be necessary to fully evaluate the therapeutic potential of this compound.

References

MMG-0358 for Cancer Immunotherapy Research: A Technical Guide

Abstract

MMG-0358 is a potent and selective small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical mediator of immune suppression within the tumor microenvironment, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro activity, and detailed protocols for its evaluation. While preclinical and clinical data for this compound are not publicly available, this guide also outlines a generalized workflow for the in vivo assessment of IDO1 inhibitors.

Introduction to IDO1 in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[3] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR) on immune cells, leading to the differentiation of regulatory T cells (Tregs) and further suppressing the anti-tumor immune response.

By inhibiting IDO1, molecules like this compound aim to restore anti-tumor immunity by increasing local tryptophan levels and reducing immunosuppressive kynurenine metabolites.

This compound: A Potent and Selective IDO1 Inhibitor

This compound is a rationally designed 4-aryl-1,2,3-triazole compound that has demonstrated high potency and selectivity for IDO1.[2]

In Vitro Activity

Quantitative data on the in vitro inhibitory activity of this compound is summarized in the table below.

| Assay Type | Target | Species | IC50 | Reference |

| Cellular Assay | IDO1 | Mouse (mIDO1) | 2 nM | [1] |

| Cellular Assay | IDO1 | Human (hIDO1) | 80 nM | |

| Enzymatic Assay (pH 7.4) | IDO1 | Human (hIDO1) | 71 nM | |

| Enzymatic Assay (pH 6.5) | IDO1 | Human (hIDO1) | 330 nM | |

| Enzymatic Assay | TDO | Mouse and Human | >100 µM |

Mechanism of Action

The X-ray crystal structure of this compound in complex with IDO1 has been determined, providing insight into its inhibitory mechanism. This compound is a competitive inhibitor that binds to the active site of the IDO1 enzyme.

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive effects.

Experimental Workflow for IDO1 Inhibitor Screening

The following diagram outlines a typical workflow for the in vitro screening and characterization of IDO1 inhibitors like this compound.

Experimental Protocols

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This protocol is adapted from established methods for measuring the enzymatic activity of purified recombinant IDO1.

Materials:

-

Recombinant human or mouse IDO1 enzyme

-

Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)

-

L-tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

This compound or other test compounds

-

30% (w/v) Trichloroacetic acid (TCA) (stop solution)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 321 nm

Procedure:

-

Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add Inhibitor: Add serial dilutions of this compound or test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add Enzyme: Add purified recombinant IDO1 protein to each well.

-

Initiate Reaction: Start the reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 30% TCA.

-

Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Measure Absorbance: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at 321 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Activity Assay

This protocol measures the activity of IDO1 in a cellular context, providing insights into compound permeability and intracellular efficacy.

Materials:

-

Cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

This compound or other test compounds

-

L-tryptophan

-

6.1 N Trichloroacetic acid (TCA)

-

2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well cell culture plate

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction and Inhibition: The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) and serial dilutions of this compound or test compounds. Also include a source of L-tryptophan.

-

Incubate: Incubate the plate for 48-72 hours.

-

Collect Supernatant: Collect the cell culture supernatant.

-

Kynurenine Detection:

-

Add 6.1 N TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new 96-well plate.

-

Add an equal volume of 2% DMAB solution.

-

A yellow color will develop in the presence of kynurenine.

-

-

Measure Absorbance: Measure the absorbance at 480 nm.

-

Data Analysis: Create a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the EC50 value of the inhibitor.

Generalized In Vivo Evaluation Workflow

While specific in vivo data for this compound is not publicly available, the following workflow outlines a general approach for evaluating an IDO1 inhibitor in a preclinical cancer model.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1 with demonstrated in vitro activity. The detailed protocols provided in this guide offer a framework for its further investigation in cancer immunotherapy research. While the absence of public in vivo data currently limits a full assessment of its therapeutic potential, the outlined workflows provide a roadmap for future preclinical studies. The continued exploration of IDO1 inhibitors like this compound is a promising avenue in the development of novel cancer immunotherapies.

References

Investigating Neuroinflammation with MMG-0358: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. The inflammatory process within the central nervous system (CNS) involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other mediators that can contribute to neuronal dysfunction and death. A key pathway implicated in the modulation of neuroinflammation is the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine and its downstream metabolites, some of which are neuroactive and immunomodulatory.

MMG-0358 is a potent and selective inhibitor of IDO1.[1] Its ability to modulate the kynurenine pathway presents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental consequences. This technical guide provides an in-depth overview of the core methodologies and data related to the investigation of neuroinflammation using this compound.

Core Data Presentation

Quantitative data for this compound's inhibitory activity against IDO1 is crucial for designing and interpreting experiments. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.

| Target | Assay Type | Species | IC50 (nM) | Reference |

| IDO1 | Cellular | Mouse | 2 | [1] |

| IDO1 | Cellular | Human | 80 | [1] |

| IDO1 | Enzymatic (pH 7.4) | Human | 71 | [1] |

| IDO1 | Enzymatic (pH 6.5) | Human | 330 | [1] |

Signaling Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its downstream effects on neuroinflammation, which can be modulated by this compound.

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on neuroinflammation.

Experimental Workflow: In Vitro and In Vivo Investigation

The following diagram outlines a typical experimental workflow for evaluating this compound.

Protocol 1: IDO1 Enzymatic Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on recombinant IDO1 enzyme activity.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Cofactor Solution: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase

-

30% (w/v) Trichloroacetic acid (TCA)

-

96-well microplate

-

Incubator

-

Microplate reader or HPLC system

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of this compound dilution (or vehicle control)

-

20 µL of Cofactor Solution

-

10 µL of recombinant IDO1 enzyme solution (concentration to be optimized)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of L-Tryptophan solution (final concentration ~200 µM).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 30% TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Analyze the supernatant for kynurenine concentration. This can be done either by:

-

Colorimetric Method: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure absorbance at 480 nm.

-

HPLC Method: Quantify kynurenine using a reverse-phase HPLC system with UV detection at 360 nm.

-

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol assesses the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa cells or a microglial cell line (e.g., BV-2)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Recombinant human or mouse Interferon-gamma (IFN-γ)

-

This compound

-

L-Tryptophan

-

Reagents for kynurenine quantification (as in Protocol 1)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

-

Remove the IFN-γ containing medium and replace it with fresh medium containing a serial dilution of this compound and a known concentration of L-Tryptophan (e.g., 100 µM).

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using the methods described in Protocol 1.

-

Determine the IC50 value of this compound in the cellular assay.

Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This in vivo protocol is used to evaluate the efficacy of this compound in a model of acute neuroinflammation.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

-

Sterile saline

-

Equipment for behavioral testing (e.g., open field, elevated plus maze)

-

Anesthesia and surgical tools for tissue collection

-

Reagents for ELISA (for cytokine measurement) and HPLC (for kynurenine/tryptophan analysis)

-

Reagents for immunohistochemistry

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

Administer this compound (at a predetermined dose) or vehicle via an appropriate route (e.g., oral gavage) at a specified time before LPS challenge.

-

Induce neuroinflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). Control animals receive sterile saline.

-

At a designated time point post-LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior, anxiety, or cognitive function.

-

Following behavioral testing, euthanize the animals and collect blood and brain tissue.

-

Biochemical Analysis:

-

Use plasma or serum to measure the concentrations of kynurenine and tryptophan by HPLC to determine the Kyn/Trp ratio, an indicator of IDO1 activity.

-

Homogenize brain tissue (e.g., hippocampus, cortex) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

-

-

Immunohistochemistry:

-

Perfuse a subset of animals and collect brains for fixation and sectioning.

-

Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

-

-

Analyze the data to determine if this compound treatment ameliorates the LPS-induced neuroinflammatory and behavioral changes.

Conclusion

This compound is a valuable research tool for investigating the role of the IDO1-kynurenine pathway in neuroinflammation. The protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at elucidating the therapeutic potential of IDO1 inhibition in various neurological disorders. The combination of in vitro characterization and in vivo validation in relevant disease models is essential for advancing our understanding of neuroinflammatory processes and developing novel therapeutic interventions.

References

MMG-0358 CAS number 1378976-02-3

A Technical Guide to MMG-0358 (CAS: 1378976-02-3): A Potent and Selective IDO1 Inhibitor

Abstract

This compound is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4][5] IDO1 is a critical mediator of immune suppression in the tumor microenvironment, making it a prime target for cancer immunotherapy. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the formal name 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol, is a white solid compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1378976-02-3 | |

| Molecular Formula | C₈H₆ClN₃O | |

| Molecular Weight | 195.6 g/mol | |

| Purity | ≥95% | |

| UV/Vis (λmax) | 214, 247, 304 nm | |

| Solubility | DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLDMF:PBS (pH 7.2) (1:4): 0.2 mg/mL | |

| Storage | -20°C | |

| Stability | ≥ 4 years |

Mechanism of Action

This compound is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing the downstream effects of tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment. This restores T-cell function and enhances anti-tumor immunity. The X-ray crystal structure of this compound in complex with IDO1 has been determined, providing detailed insights into its binding mechanism.

The inhibitory action of this compound is highly selective for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme capable of catabolizing tryptophan.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been evaluated in both enzymatic and cellular assays against human and murine IDO1. The compound demonstrates nanomolar efficacy.

| Assay Type | Target | IC₅₀ | Reference |

| Cellular | Mouse IDO1 (mIDO1) | 2 nM | |

| Cellular | Human IDO1 (hIDO1) | 80 nM | |

| Enzymatic | Human IDO1 (hIDO1) at pH 7.4 | 71 nM | |

| Enzymatic | Human IDO1 (hIDO1) at pH 6.5 | 330 nM | |

| Enzymatic | Mouse TDO (mTDO) | >100 µM | |

| Enzymatic | Human TDO (hTDO) | >100 µM |

Experimental Protocols

The following are detailed protocols for evaluating the inhibitory activity of this compound.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay measures the direct enzymatic activity of purified recombinant IDO1. The formation of kynurenine is quantified by its absorbance at 321 nm.

Materials:

-

Recombinant human IDO1

-

L-Tryptophan

-

Methylene Blue

-

Ascorbic Acid

-

Catalase

-

Potassium Phosphate Buffer (pH 6.5)

-

Trichloroacetic Acid (TCA)

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 µM methylene blue, 100 mM ascorbic acid, and 10 µg/mL catalase.

-

Add 50 µL of the reaction buffer to each well of a 96-well plate.

-

Add 10 µL of this compound at various concentrations (serially diluted) to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add 20 µL of recombinant human IDO1 (final concentration ~50 nM) to each well.

-

Initiate the reaction by adding 20 µL of L-tryptophan to a final concentration of 400 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based IDO1 Assay

This assay assesses the potency of this compound in a more physiologically relevant cellular context.

Materials:

-

HEK293 cells stably expressing human IDO1 (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Interferon-gamma (IFN-γ)

-

L-Tryptophan

-

This compound stock solution (in DMSO)

-

96-well cell culture plate

-

Reagents for kynurenine detection (e.g., by HPLC or a colorimetric method)

Procedure:

-

Seed HEK293-hIDO1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treat the cells with IFN-γ (final concentration 10-100 ng/mL) to induce IDO1 expression.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound.

-

Add L-tryptophan to the medium (final concentration will depend on the cell line and assay sensitivity).

-

Incubate for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Analyze the supernatant for kynurenine concentration using a suitable method (e.g., HPLC-UV or a colorimetric assay involving Ehrlich's reagent).

-

Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1 with demonstrated activity in both enzymatic and cellular assays. Its favorable profile makes it a valuable research tool for investigating the role of the kynurenine pathway in various physiological and pathological processes, particularly in the context of cancer immunology. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their studies.

References

MMG-0358: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMG-0358 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[1] This document provides a comprehensive overview of the chemical structure, properties, biological activity, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the 1,2,3-triazole class.[1] Its chemical identity and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol | [2] |

| CAS Number | 1378976-02-3 | [2] |

| Molecular Formula | C₈H₆ClN₃O | |

| Molecular Weight | 195.6 g/mol | |

| SMILES | ClC1=CC=C(O)C(C2=CN=NN2)=C1 | |

| InChI | InChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12) |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of both human and mouse IDO1. It exhibits significant selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO). The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays.

| Target | Assay Type | Species | IC₅₀ | Reference |

| IDO1 | Enzymatic (pH 6.5) | Human | 330 nM | |

| IDO1 | Enzymatic (pH 7.4) | Human | 71 nM | |

| IDO1 | Cellular | Human | 80 nM | |

| IDO1 | Cellular | Mouse | 2 nM | |

| TDO | Not Specified | Human | >100 µM | |

| TDO | Not Specified | Mouse | >100 µM |

Mechanism of Action:

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. This process has significant immunological consequences. Tryptophan depletion can arrest the proliferation of effector T cells, while the accumulation of kynurenine and its downstream metabolites can induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs). By inhibiting IDO1, this compound blocks this immunosuppressive pathway, thereby restoring T cell function and enhancing anti-tumor immunity. Structural studies have revealed that this compound binds to the heme iron within the active site of IDO1 through a nitrogen atom of its triazole ring.

The signaling pathway affected by this compound is depicted in the following diagram:

Caption: IDO1 Inhibition by this compound and its Immunological Consequences.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of IDO1 inhibitors like this compound.

In Vitro IDO1 Enzymatic Assay

This assay directly measures the enzymatic activity of purified recombinant IDO1.

Materials:

-

Purified recombinant human IDO1 protein

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

L-tryptophan

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (p-DMAB)

-

This compound or other test compounds

Procedure:

-

Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add the purified recombinant IDO1 protein to the assay mixture.

-

Add this compound or other test compounds at various concentrations.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 30% (w/v) TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the samples to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add p-DMAB in acetic acid.